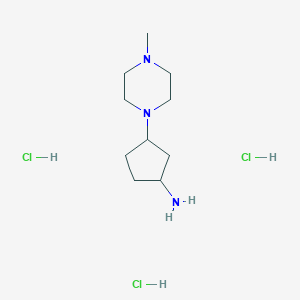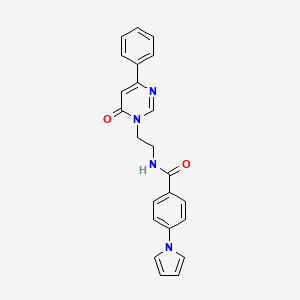
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of significant interest in various scientific fields due to its unique structure and potential applications. This compound features a complex arrangement of pyrimidin, phenyl, pyrrole, and benzamide groups, making it a versatile molecule for research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic synthesis techniques. A common synthetic route includes the following steps:
Formation of the pyrimidine core through a cyclization reaction.
Introduction of the phenyl group via Friedel-Crafts acylation.
Addition of the pyrrole moiety through nucleophilic substitution.
Coupling with benzamide under specific reaction conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a solvent like DMF (dimethylformamide).
Reaction conditions such as temperature, time, and catalysts are optimized at each step to achieve the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would scale up the lab procedures, typically employing continuous flow reactors for better control and efficiency. Key factors include precise temperature regulation, high-purity reactants, and efficient separation techniques like chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can participate in various chemical reactions, including:
Oxidation: The pyrimidine ring and the benzamide group can undergo oxidation under appropriate conditions.
Reduction: Hydrogenation can occur, affecting the pyrrole ring.
Substitution: The aromatic rings facilitate electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution reactions often use halogens, acids, or bases depending on the desired functional group modification.
Major Products
Major products formed include derivatives with varied functional groups, such as hydroxyl, amino, or nitro groups, depending on the reagents and conditions applied.
Scientific Research Applications
Chemistry
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is used as an intermediate in the synthesis of more complex organic compounds, facilitating the study of reaction mechanisms and pathways in organic chemistry.
Biology
In biological research, this compound serves as a probe to investigate cellular processes and enzyme interactions due to its binding affinity and specificity for certain biological targets.
Medicine
Potential applications in medicine include drug development for conditions involving specific enzyme targets. Its structure allows for modifications to optimize pharmacokinetic and pharmacodynamic properties.
Industry
Industrially, it can be utilized in the development of materials with specific properties, such as polymers or coatings, due to its stable and reactive nature.
Mechanism of Action
The mechanism by which N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide exerts its effects involves binding to molecular targets, typically enzymes or receptors, through its functional groups. This interaction can modulate the activity of these targets, affecting various biochemical pathways. The pyrimidine and benzamide moieties often play crucial roles in these interactions, facilitating strong and specific binding.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-aminobenzamide: : Similar structure but with an amino group instead of the pyrrole ring.
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-hydroxybenzamide: : Contains a hydroxyl group instead of the pyrrole ring.
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-nitrobenzamide: : Features a nitro group in place of the pyrrole ring.
Uniqueness
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide stands out due to the presence of the pyrrole ring, which can impart different electronic and steric effects compared to other substituents. This unique structure can lead to distinct reactivity and binding properties, making it a valuable compound in various fields of research and application.
That’s a rundown of this fascinating compound. What do you think?
Properties
IUPAC Name |
N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c28-22-16-21(18-6-2-1-3-7-18)25-17-27(22)15-12-24-23(29)19-8-10-20(11-9-19)26-13-4-5-14-26/h1-11,13-14,16-17H,12,15H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXXDDOJVUNWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
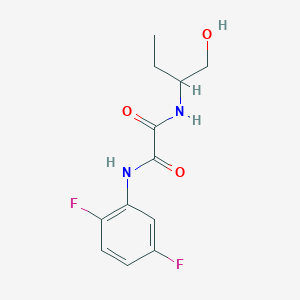
![N,N-diethyl-4-[2-oxo-4-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)azetidin-1-yl]butanamide](/img/structure/B2992799.png)
![ethyl 6-(2-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2992802.png)
![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2992803.png)
![(2E)-2-(4-chlorophenyl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile](/img/structure/B2992804.png)
![1,3,8,8-Tetramethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2992805.png)
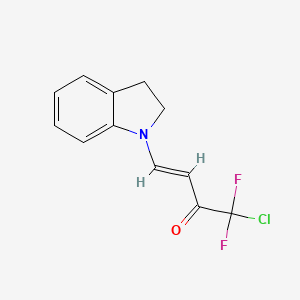
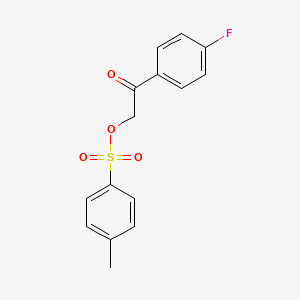
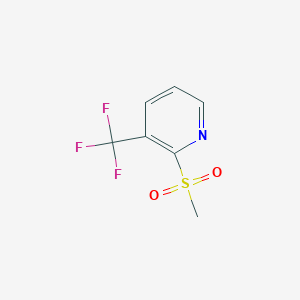
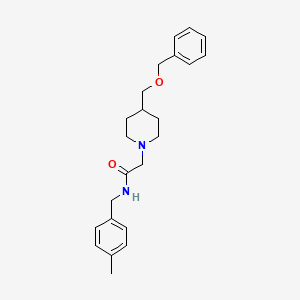
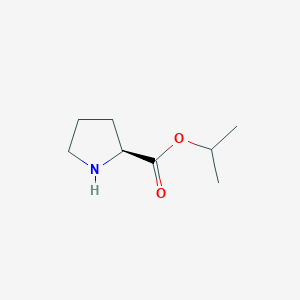
![2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol](/img/structure/B2992815.png)
![[4-(4-Fluoro-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2992816.png)
